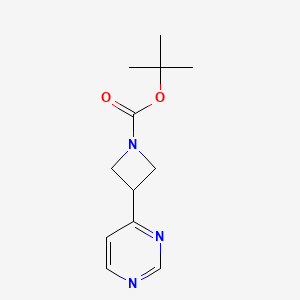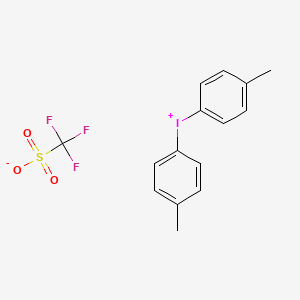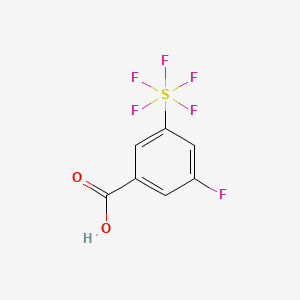
2-Fluoropyrimidine-5-carbaldehyde
Overview
Description
2-Fluoropyrimidine-5-carbaldehyde: is a fluorinated heterocyclic compound with the molecular formula C5H3FN2O It is a derivative of pyrimidine, where a fluorine atom is substituted at the second position and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the fluorine atom can be introduced via a halogen exchange reaction using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxide or amines in solvents such as ethanol or methanol at room temperature.
Condensation Reactions: Reagents like hydrazine or primary amines in the presence of acidic or basic catalysts.
Major Products:
Substitution Products: Amino or alkoxy-substituted pyrimidines.
Condensation Products: Schiff bases or hydrazones.
Scientific Research Applications
Chemistry: 2-Fluoropyrimidine-5-carbaldehyde is used as an intermediate in the synthesis of various fluorinated pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Fluorinated pyrimidines, including this compound, are studied for their potential as anticancer agents. They can inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, making them effective in cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials with unique properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-Fluoropyrimidine-5-carbaldehyde in biological systems involves its interaction with nucleic acids and enzymes. The fluorine atom’s high electronegativity and the aldehyde group’s reactivity allow it to form covalent bonds with nucleophilic sites on enzymes and DNA, leading to inhibition of enzyme activity and disruption of DNA synthesis . This makes it a potent agent in anticancer therapies.
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated heterocyclic compound with similar reactivity but different biological activity.
5-Fluorouracil: A well-known anticancer agent that also contains a fluorine atom in the pyrimidine ring.
Uniqueness: 2-Fluoropyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and an aldehyde group allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-fluoropyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLXXMDTYBCQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240041-64-8 | |
| Record name | 2-fluoropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)

![Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-](/img/structure/B3224762.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-](/img/structure/B3224765.png)






![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3224810.png)
